11-Keto-pregnanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

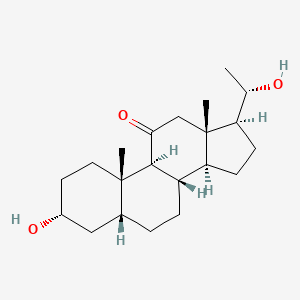

2D Structure

3D Structure

Properties

CAS No. |

6815-48-1 |

|---|---|

Molecular Formula |

C21H34O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

(3R,5R,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h12-17,19,22-23H,4-11H2,1-3H3/t12-,13+,14+,15-,16+,17-,19+,20-,21+/m0/s1 |

InChI Key |

OFWWSHNAQHDEIN-GKBUJGRRSA-N |

SMILES |

CC(C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |

Synonyms |

11-keto-pregnanediol 3 alpha,20-alpha-dihydroxy-5 beta-pregnan-11-one |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 11-Keto-Pregnanediol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of 11-keto-pregnanediol, a significant metabolite in steroid hormone metabolism. This document details the enzymatic conversions, presents relevant quantitative data, outlines experimental protocols for analysis, and includes visualizations of the core pathways and workflows.

Core Synthesis Pathway of this compound

The biosynthesis of this compound originates from the metabolism of cortisol, a primary glucocorticoid hormone. The pathway involves a series of enzymatic reactions, primarily occurring in the liver, that modify the cortisol structure to produce the final pregnanediol derivative. The key precursor in this pathway is cortisone, the 11-keto metabolite of cortisol.

The proposed synthesis pathway is as follows:

-

Conversion of Cortisol to Cortisone : The initial step is the oxidation of cortisol to cortisone, a reaction catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) . This conversion is a critical regulatory step in glucocorticoid activity.

-

Reduction of the A-Ring : Cortisone then undergoes reduction of the double bond in the A-ring (C4-C5) by 5β-reductase (AKR1D1) . This enzymatic action results in the formation of 5β-dihydrocortisone, also known as tetrahydrocortisone (THE). This step is a key determinant in the metabolic fate of cortisone.

-

Reduction of Ketone Groups : Tetrahydrocortisone possesses three ketone groups at positions C3, C11, and C20. The subsequent steps involve the stereospecific reduction of the C3 and C20 keto groups to hydroxyl groups, catalyzed by members of the aldo-keto reductase 1C (AKR1C) enzyme family . While the exact sequence can vary, it is understood that:

-

AKR1C enzymes (such as AKR1C1 and AKR1C2) act as 3α-hydroxysteroid dehydrogenases, reducing the 3-keto group to a 3α-hydroxyl group.

-

AKR1C enzymes (such as AKR1C1) also function as 20α-hydroxysteroid dehydrogenases, reducing the 20-keto group to a 20α-hydroxyl group.

-

The final product of these reductive steps is This compound (5β-pregnane-3α,20α-diol-11-one).

Signaling Pathway Diagram

Quantitative Data on Urinary Steroid Metabolites

The quantification of this compound and related steroid metabolites is typically performed on 24-hour urine collections. The following table summarizes reference ranges for key metabolites involved in and related to the this compound synthesis pathway. These values can vary based on age, sex, and analytical methodology.

| Metabolite | Abbreviation | Typical Urinary Excretion (µg/24 hours) - Adults |

| Tetrahydrocortisone | THE | 1500 - 4500 |

| Tetrahydrocortisol | THF | 1000 - 3500 |

| Allo-tetrahydrocortisol | aTHF | 500 - 1500 |

| Pregnanediol | Pd | 50 - 650 (male) 200 - 7000 (female, luteal phase) |

| 11-Keto-etiocholanolone | 11-Keto-Etio | 50 - 500 |

Note: These are approximate ranges and should be considered as a general guide. Specific laboratory reference ranges should be used for clinical interpretation.

Experimental Protocols for Steroid Metabolite Analysis

The analysis of this compound and other steroid metabolites in biological matrices, primarily urine, is most accurately performed using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of urinary steroid metabolites.

The Biosynthesis of 11-Oxo-Pregnanediol: A Technical Guide for Researchers

An In-depth Examination of the Metabolic Pathway, Enzymology, and Quantification of a Key Steroid Metabolite

This technical guide provides a comprehensive overview of the biosynthesis of 11-oxo-pregnanediol, a significant metabolite in human steroid metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the core enzymatic reactions, presents detailed experimental protocols for its study, and offers quantitative data to facilitate comparative analysis. The intricate signaling pathways and experimental workflows are visualized through detailed diagrams to enhance understanding.

Introduction to 11-Oxo-Pregnanediol Biosynthesis

The formation of 11-oxo-pregnanediol is a multi-step process primarily occurring in the liver, involving the metabolic conversion of cortisol. This pathway is a crucial component of glucocorticoid catabolism, and its understanding is vital for assessing adrenal function and diagnosing various endocrine disorders. The biosynthesis involves a series of reduction and oxidation reactions catalyzed by specific enzymes, transforming the potent glucocorticoid cortisol into a less active, excretable metabolite.

The Biosynthetic Pathway of 11-Oxo-Pregnanediol

The biosynthesis of 11-oxo-pregnanediol commences with the conversion of cortisol to cortisone, followed by a series of reductive steps. The key enzymes involved belong to the 11β-hydroxysteroid dehydrogenase (11β-HSD) and aldo-keto reductase (AKR) superfamilies.

Conversion of Cortisol to Cortisone

The initial and rate-limiting step is the oxidation of cortisol to the inactive cortisone. This reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) , an NAD+-dependent enzyme predominantly found in mineralocorticoid target tissues like the kidney, colon, and placenta[1].

-

Substrate: Cortisol

-

Product: Cortisone

-

Enzyme: 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2)

-

Cofactor: NAD+

5β-Reduction of Cortisone

Cortisone undergoes reduction of the Δ4-double bond in the A-ring to produce 5β-dihydrocortisone. This reaction is catalyzed by steroid 5β-reductase (aldo-keto reductase 1D1, AKR1D1) , an NADPH-dependent enzyme highly expressed in the liver[2][3].

-

Substrate: Cortisone

-

Product: 5β-dihydrocortisone

-

Enzyme: Steroid 5β-reductase (AKR1D1)

-

Cofactor: NADPH

Reduction of the 3-Keto Group

The 3-keto group of 5β-dihydrocortisone is then reduced to a 3α-hydroxyl group. This reaction is primarily catalyzed by members of the aldo-keto reductase 1C (AKR1C) subfamily, specifically AKR1C1 and AKR1C2 , which act as 3α-hydroxysteroid dehydrogenases[4][5].

-

Substrate: 5β-dihydrocortisone

-

Product: 11-oxo-pregnanolone

-

Enzymes: AKR1C1, AKR1C2 (3α-hydroxysteroid dehydrogenases)

-

Cofactor: NADPH

Reduction of the 20-Keto Group

The final step in the formation of 11-oxo-pregnanediol is the reduction of the 20-keto group of 11-oxo-pregnanolone. This reaction is catalyzed by a 20α-hydroxysteroid dehydrogenase , with AKR1C1 being a primary candidate for this activity[6][7].

-

Substrate: 11-oxo-pregnanolone

-

Product: 11-oxo-pregnanediol

-

Enzyme: 20α-hydroxysteroid dehydrogenase (e.g., AKR1C1)

-

Cofactor: NADPH

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data on Enzymatic Reactions

The efficiency of each enzymatic step in the biosynthesis of 11-oxo-pregnanediol is determined by the kinetic parameters of the respective enzymes. While specific data for every substrate in this exact pathway can be limited, the following tables summarize available and relevant kinetic data for the key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax or kcat | Source |

| 11β-HSD2 | Cortisol | ~0.137 | ~128 pmol/h/mg protein | [8] |

| AKR1D1 | Cortisone | - | - | [3] |

| Δ4-Androstene-3,17-dione | 0.3 ± 0.1 | 11.7 ± 0.3 min⁻¹ (kcat) | [3] | |

| Progesterone | 0.8 ± 0.1 | 10.3 ± 0.2 min⁻¹ (kcat) | [3] | |

| AKR1C1 | 5β-Pregnane-3,20-dione | 1.8 ± 0.4 | 1.8 ± 0.1 min⁻¹ (kcat) | [4] |

| AKR1C2 | 5β-Pregnane-3,20-dione | 1.4 ± 0.1 | 1.1 ± 0.0 min⁻¹ (kcat) | [4] |

| AKR1C4 | 5β-Pregnane-3,20-dione | 1.6 ± 0.3 | 2.7 ± 0.1 min⁻¹ (kcat) | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments relevant to the study of 11-oxo-pregnanediol biosynthesis.

Urinary Steroid Profiling by GC-MS

This protocol is essential for the quantitative analysis of 11-oxo-pregnanediol and other steroid metabolites in urine.

Objective: To extract, derivatize, and quantify a comprehensive panel of urinary steroids, including 11-oxo-pregnanediol, using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

24-hour urine sample

-

Internal standards (e.g., deuterated steroids)

-

Solid-phase extraction (SPE) C18 cartridges

-

β-Glucuronidase/arylsulfatase from Helix pomatia

-

Methanol, ethyl acetate, and other organic solvents

-

Derivatization reagents: Methoxyamine hydrochloride in pyridine and N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)

-

GC-MS instrument with a suitable capillary column (e.g., DB-1 or equivalent)

Procedure:

-

Sample Preparation:

-

Thaw the 24-hour urine sample and mix thoroughly.

-

Take a 5 mL aliquot and add internal standards.

-

Adjust the pH to 4.6 with acetate buffer.

-

-

Enzymatic Hydrolysis:

-

Add 50 µL of β-glucuronidase/arylsulfatase solution.

-

Incubate at 55°C for 2 hours to deconjugate the steroids.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol or ethyl acetate.

-

-

Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 1 hour to form methyloxime derivatives of keto-groups.

-

Add 100 µL of MSTFA and incubate at 60°C for 30 minutes to form trimethylsilyl ethers of hydroxyl groups.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a temperature program that allows for the separation of a wide range of steroid metabolites.

-

Acquire data in full scan or selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis:

-

Identify steroid metabolites based on their retention times and mass spectra compared to authentic standards.

-

Quantify the concentration of each metabolite, including 11-oxo-pregnanediol, by comparing the peak area to that of the internal standard.

-

In Vitro Enzyme Activity Assay for 11β-HSD2

This protocol describes a method to measure the activity of 11β-HSD2 in converting cortisol to cortisone.

Objective: To determine the kinetic parameters (Km and Vmax) of 11β-HSD2.

Materials:

-

Recombinant human 11β-HSD2 or microsomal preparations containing the enzyme.

-

[³H]-Cortisol (radiolabeled substrate)

-

Unlabeled cortisol and cortisone standards

-

NAD+ (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Ethyl acetate for extraction

-

Thin-layer chromatography (TLC) plates or HPLC system

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, NAD+, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding a range of concentrations of [³H]-Cortisol mixed with unlabeled cortisol.

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding ice-cold ethyl acetate.

-

Vortex to extract the steroids into the organic phase.

-

Centrifuge to separate the phases and collect the organic layer.

-

-

Separation and Quantification:

-

Evaporate the organic solvent.

-

Resuspend the residue in a small volume of solvent and spot onto a TLC plate alongside cortisol and cortisone standards.

-

Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 95:5).

-

Alternatively, use an HPLC system with a radiodetector for separation and quantification.

-

-

Data Analysis:

-

Visualize the standards (e.g., under UV light).

-

Scrape the areas corresponding to cortisol and cortisone from the TLC plate into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage conversion of cortisol to cortisone.

-

Determine the initial reaction velocities at each substrate concentration and use a Lineweaver-Burk or Michaelis-Menten plot to calculate Km and Vmax.

-

Recombinant Expression and Purification of AKR1D1

This protocol outlines the general steps for producing recombinant AKR1D1 for in vitro studies.

Objective: To express and purify human AKR1D1 from E. coli.

Materials:

-

Expression vector containing the human AKR1D1 cDNA (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Transformation:

-

Transform the expression vector into competent E. coli cells.

-

Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

-

-

Expression:

-

Inoculate a single colony into a starter culture and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

-

Purification:

-

Load the cleared lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with lysis buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged AKR1D1 with lysis buffer containing a high concentration of imidazole.

-

-

Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Confirm the identity of the protein by Western blotting using an anti-His-tag or anti-AKR1D1 antibody.

-

Dialyze the purified protein into a suitable storage buffer.

-

Conclusion

The biosynthesis of 11-oxo-pregnanediol is a key metabolic pathway for the inactivation of cortisol. A thorough understanding of the enzymes involved, their kinetics, and the methods for quantifying the metabolites is crucial for advancing research in endocrinology and drug development. This technical guide provides a foundational resource for scientists in this field, offering a detailed overview of the biosynthetic pathway, comprehensive experimental protocols, and available quantitative data. Further research is warranted to fully elucidate the kinetic parameters of each enzymatic step and to establish definitive clinical reference ranges for 11-oxo-pregnanediol.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Rate of steroid double-bond reduction catalysed by the human steroid 5β-reductase (AKR1D1) is sensitive to steroid structure: implications for steroid metabolism and bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5β-Reduced Steroids and Human Δ4-3-Ketosteroid 5β-Reductase (AKR1D1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKR1C1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Metabolic Genesis of 11-Keto-Pregnanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic origins of 11-Keto-pregnanediol, a significant, albeit less studied, metabolite of progesterone. While the metabolic pathways of androgens and corticosteroids have been extensively mapped, the specific route to this compound remains an area of active investigation. This document synthesizes current knowledge on steroid metabolism to propose a comprehensive biosynthetic pathway, supported by quantitative data on related compounds and detailed experimental protocols for their analysis. The intricate enzymatic steps and logical workflows are visualized through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Progesterone, a key steroid hormone, undergoes extensive metabolism in the human body, leading to a diverse array of metabolites. Among these, pregnanediol is the most well-known urinary biomarker of progesterone activity. The introduction of a keto group at the 11th carbon position, a modification well-documented in the metabolism of corticosteroids and androgens, gives rise to this compound. Understanding the metabolic pathway of this compound is crucial for a complete picture of progesterone's physiological and pathological roles. This guide delineates the putative metabolic pathway, presents relevant quantitative data, and provides detailed experimental methodologies for the study of these steroid metabolites.

Proposed Metabolic Pathway of this compound

The formation of this compound is hypothesized to occur through a multi-step enzymatic cascade involving enzymes primarily located in the adrenal glands, liver, and peripheral tissues. The pathway likely initiates from progesterone and proceeds through a series of hydroxylation, oxidation, and reduction reactions.

The key enzymatic steps are:

-

11β-Hydroxylation: The initial and rate-limiting step is the introduction of a hydroxyl group at the C11 position of a progesterone-derived substrate. This reaction is catalyzed by Cytochrome P450 11B1 (CYP11B1) , an enzyme predominantly found in the mitochondria of the adrenal cortex.[1] While primarily associated with corticosteroid synthesis, CYP11B1 can act on other steroid substrates. For instance, it is known to convert progesterone to 11β-hydroxyprogesterone.[2]

-

Oxidation to 11-Keto form: The newly formed 11β-hydroxy group is then oxidized to a keto group by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[3][4] This enzyme is crucial in converting active glucocorticoids to their inactive 11-keto metabolites and is also responsible for the formation of 11-ketoandrogens from their 11β-hydroxy precursors.[5] The conversion of 11β-hydroxyprogesterone to 11-ketoprogesterone has been documented.[2]

-

Reduction of A-ring and C20-ketone: Following the modifications at the C11 position, the steroid nucleus undergoes reduction. This involves the action of 5α-reductases or 5β-reductases , which reduce the double bond in the A-ring, and aldo-keto reductases (AKR1C1-AKR1C3) , which reduce the keto groups at C3 and C20 to hydroxyl groups, ultimately forming the "diol" structure of pregnanediol.[6]

Based on these enzymatic capabilities, a plausible metabolic pathway is proposed below.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The 11β-hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone metabolism in the human kidney and inhibition of 11beta-hydroxysteroid dehydrogenase type 2 by progesterone and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of 11beta-hydroxysteroid dehydrogenase type 2 by progesterone, estrogen, and the cyclic adenosine 5'-monophosphate pathway in cultured human placental and chorionic trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Discovery and Analysis of Novel Pregnanediol Metabolites

Abstract

Pregnanediol is a principal metabolite of progesterone, a critical steroid hormone in reproductive health and beyond. While α- and β-pregnanediol are well-characterized, the ongoing discovery of novel conjugated metabolites, such as glucuronidated and sulfated forms, is opening new avenues for clinical diagnostics, therapeutic monitoring, and drug development. These novel metabolites serve as more accurate biomarkers for progesterone activity and may possess unique biological functions. This guide provides a comprehensive overview of pregnanediol metabolism, methodologies for the discovery and quantification of novel metabolites, and their emerging physiological significance.

Core Progesterone Metabolism Pathways

Progesterone is primarily metabolized in the liver, but also in tissues like the intestines and brain.[1] The initial and rate-limiting steps are catalyzed by 5α-reductase and 5β-reductase, which dictate the formation of two distinct isomer pathways.[1][2]

-

The 5α-Reductase Pathway: This pathway leads to the formation of α-pregnanediol. A key intermediate in this pathway is allopregnanolone, a potent neurosteroid known for its calming and anti-inflammatory effects through interaction with GABA-A receptors.[2][3]

-

The 5β-Reductase Pathway: This pathway results in the production of β-pregnanediol. Metabolites from this pathway are generally considered inactive.[2][3]

Understanding these foundational pathways is essential for contextualizing the discovery of novel downstream metabolites.

Caption: Core metabolic pathways of progesterone to its primary metabolites.

Discovery of Novel Conjugated Metabolites

Recent advancements have focused on identifying and quantifying conjugated forms of pregnanediol, which are the primary forms for excretion and circulation. These "novel" discoveries are often new characterizations of metabolites whose roles were previously poorly understood.

-

Pregnanediol-3-Glucuronide (PdG): This is the major urinary metabolite of progesterone, formed in the liver via glucuronidation.[4][5][6] Its measurement in urine provides a reliable, non-invasive assessment of progesterone production and is a highly specific marker for confirming ovulation.[4][7]

-

Sulfated Pregnanediol Metabolites: Sulfation is another key conjugation pathway. Sulfated progesterone metabolites are found at concentrations ~100-fold higher in pregnant women compared to nonpregnant women.[8] Recent studies suggest these metabolites are not merely for excretion but may have distinct biological roles, such as enhancing insulin secretion via the TRPM3 channel and interacting with bile acid receptors like GPBAR1 and FXR.[8] A reduction in specific sulfated metabolites has been observed in women with gestational diabetes mellitus, highlighting their potential as disease biomarkers.[8]

Quantitative Data on Pregnanediol Metabolites

The quantification of pregnanediol metabolites is crucial for clinical applications, from fertility monitoring to disease diagnostics. Levels vary significantly based on the menstrual cycle phase and pregnancy status.

| Metabolite | Matrix | Physiological State | Reported Concentration Range | Citation |

| Pregnanediol (Total) | Urine | Follicular Phase | Mean: 152 µg/g creatinine (Range: 92-346) | [9] |

| Urine | Luteal Phase | Mean: 1324 µg/g creatinine (Range: 849-1932) | [9] | |

| Urine | Postmenopausal | Mean: 81 µg/g creatinine | [9][10] | |

| Pregnanediol-3-Glucuronide (PdG) | Serum | Healthy Controls | Varies; used as baseline | [11] |

| Serum | Pregnant Women | Significantly up-regulated vs. controls | [11] | |

| Serum | Thyroid Cancer Patients | Significantly down-regulated vs. controls | [11] | |

| Urine | Ovulation Threshold | > 5 µg/mL for 3 consecutive days | [4][7] | |

| Urine | Luteal Sufficiency | > 13.5 µmol/24 h | [4] |

Experimental Protocols for Metabolite Analysis

The accurate detection and quantification of novel pregnanediol metabolites rely on highly sensitive and specific analytical techniques, primarily mass spectrometry.[12]

General Analytical Workflow

The process from sample collection to data analysis follows a standardized workflow designed to ensure accuracy and reproducibility.

Caption: Standard workflow for steroid metabolite analysis.

Protocol: LC-MS/MS for Pregnanediol Glucuronide (PdG)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high specificity and sensitivity, allowing for the direct measurement of conjugated metabolites without prior deconjugation.[13][14]

-

Sample Preparation ("Dilute and Shoot" Method for Urine):

-

Thaw frozen urine or serum samples on ice.

-

Centrifuge samples to pellet any precipitate.

-

Transfer an aliquot (e.g., 50 µL) of the supernatant to a clean microcentrifuge tube or 96-well plate.

-

Add an internal standard solution (e.g., deuterated PdG) to correct for matrix effects and instrument variability.

-

Dilute the sample with a suitable solvent, such as a water:methanol mixture, to reduce matrix interference.[15]

-

Vortex thoroughly and centrifuge again.

-

Transfer the final supernatant to an autosampler vial for injection.

-

-

Chromatographic Conditions (Example):

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC).[15]

-

Column: A reverse-phase column suitable for steroid separation, such as a Kinetex C18 or PFP column.[16]

-

Mobile Phase A: Water with 0.1% formic acid or ammonium fluoride.[14]

-

Mobile Phase B: Methanol or Acetonitrile.[16]

-

Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase (A) and ramps up to a high percentage of organic phase (B) to elute analytes based on polarity.[16]

-

Flow Rate: 0.3 - 0.5 mL/min.[16]

-

Column Temperature: 40-45°C.[16]

-

-

Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer.[17]

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for glucuronides.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for highest specificity and sensitivity.[14] This involves monitoring a specific precursor ion-to-product ion transition for each analyte and internal standard.

-

Quantification: Generate a multi-point calibration curve using standards of known concentrations. Concentrations in unknown samples are calculated by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[14]

-

Protocol: GC-MS for Steroid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent resolution but is more labor-intensive, requiring deconjugation and derivatization steps to make the steroids volatile.[14][17]

-

Sample Preparation:

-

Deconjugation: Incubate the sample (e.g., urine) with a β-glucuronidase/sulfatase enzyme mixture to cleave the conjugate moieties and release the free steroids.[17]

-

Extraction: Perform solid-phase extraction (SPE) using a C18 or similar cartridge to clean up the sample and isolate the steroids.[17]

-

Derivatization: Evaporate the solvent and react the dried extract with a derivatizing agent (e.g., MSTFA with TMIS) to form volatile trimethylsilyl (TMS) ethers. This step is critical for enabling the steroids to pass through the GC column.

-

-

GC Conditions:

-

Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: Start at a lower temperature and ramp up to a high temperature (e.g., 150°C to 300°C) to separate the different steroid derivatives.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Analysis Mode: Can be run in full scan mode to identify unknown metabolites or in Selected Ion Monitoring (SIM) mode for targeted quantification of known metabolites.[17]

-

Signaling Pathways and Biological Roles

The discovery of novel metabolites is coupled with research into their biological functions. While many are intermediates in excretory pathways, some possess unique signaling capabilities. Allopregnanolone, a precursor in the α-pregnanediol pathway, is a well-studied positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2] This interaction enhances the receptor's response to GABA, leading to a calming, anxiolytic effect.

Caption: Allopregnanolone modulation of the GABA-A receptor.

Synthesis of Novel Derivatives for Research

The study of novel metabolites requires pure analytical standards for method validation and biological assays. Organic synthesis plays a critical role in producing these standards as well as novel pregnanediol derivatives designed for potential therapeutic applications.[18] The general logic involves modifying a readily available steroid precursor through a series of controlled chemical reactions.

Caption: Logical workflow for the synthesis of novel pregnane derivatives.

Conclusion and Future Directions

The field of steroid metabolomics is rapidly evolving, moving beyond simple measurements of parent hormones to a more nuanced understanding of their metabolic networks. The discovery and characterization of novel pregnanediol metabolites, particularly glucuronidated and sulfated conjugates, are enhancing our ability to diagnose and monitor physiological and pathological states. Future research will likely focus on elucidating the specific biological activities of these metabolites, identifying the enzymes responsible for their synthesis, and exploring their potential as therapeutic targets and agents. The continued development of high-throughput mass spectrometry methods will be paramount to advancing this exciting frontier in endocrinology and drug development.

References

- 1. Pregnanediol | Rupa Health [rupahealth.com]

- 2. a-Pregnanediol | Rupa Health [rupahealth.com]

- 3. b-Pregnanediol | Rupa Health [rupahealth.com]

- 4. Pregnanediol-3-Glucuronide | Rupa Health [rupahealth.com]

- 5. Pregnanediol-3-glucuronide (PDG) Antibodies and Antigens - Creative Diagnostics [creative-diagnostics.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Sulfated Progesterone Metabolites That Enhance Insulin Secretion via TRPM3 Are Reduced in Serum From Women With Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zrtlab.com [zrtlab.com]

- 10. zrtlab.com [zrtlab.com]

- 11. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry techniques in the survey of steroid metabolites as potential disease biomarkers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct measurement of pregnanediol 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

- 15. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hpst.cz [hpst.cz]

- 18. researchgate.net [researchgate.net]

role of 11-keto steroids in human physiology

An In-depth Technical Guide on the Role of 11-Keto Steroids in Human Physiology

Introduction

11-keto steroids are a class of steroid hormones characterized by a ketone group at the C11 position. Long recognized for their roles in lower vertebrates, their significance in human physiology has been increasingly appreciated, revealing them as crucial modulators of steroid hormone action. This guide provides a comprehensive overview of the synthesis, metabolism, and physiological functions of two major classes of 11-keto steroids: the glucocorticoid metabolite cortisone and the bioactive 11-oxygenated androgens. We will delve into the key enzymatic pathways, present quantitative data, and outline the experimental methodologies used to investigate these compounds, providing a technical resource for researchers and drug development professionals.

The Cortisol-Cortisone Shuttle: Prereceptor Regulation by 11β-Hydroxysteroid Dehydrogenases

The activity of glucocorticoids is not solely dependent on circulating concentrations of cortisol but is finely tuned at the tissue level by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes.[1] These enzymes catalyze the interconversion of active cortisol and its inactive 11-keto metabolite, cortisone.[2][3] This process, often termed prereceptor metabolism, acts as a cellular gatekeeper, determining the local availability of cortisol to bind to glucocorticoid (GR) and mineralocorticoid receptors (MR).[1][2]

There are two primary isozymes of 11β-HSD:

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme primarily functions as a reductase in vivo, converting inactive cortisone to active cortisol.[2][4] It is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase within the endoplasmic reticulum.[5] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system, where it amplifies local glucocorticoid action.[1][4] Elevated 11β-HSD1 activity in adipose tissue is linked to obesity and metabolic syndrome.[1][2]

-

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): In contrast, 11β-HSD2 is a high-affinity dehydrogenase that exclusively catalyzes the inactivation of cortisol to cortisone, using NAD+ as a cofactor.[1][2] It is prominently expressed in aldosterone-selective tissues such as the kidneys, colon, and salivary glands.[1][6] Its critical function is to protect the mineralocorticoid receptor, which has a similar affinity for both cortisol and aldosterone, from being illicitly activated by the much higher circulating levels of cortisol.[6] This ensures that aldosterone is the primary ligand for MR in these tissues.[2] Genetic mutations in the HSD11B2 gene lead to the syndrome of apparent mineralocorticoid excess (AME), a form of hypertension.[7]

Caption: The Cortisol-Cortisone shuttle mediated by 11β-HSD isozymes.

Table 1: Characteristics of 11β-HSD Isozymes

| Feature | 11β-HSD Type 1 | 11β-HSD Type 2 |

| Gene | HSD11B1 | HSD11B2 |

| Primary Reaction | Reduction (Cortisone → Cortisol)[1][2] | Oxidation (Cortisol → Cortisone)[1][2] |

| Cofactor Dependence | NADPH[1][5] | NAD+[1] |

| Primary Tissues | Liver, adipose tissue, CNS, muscle, gonads[1][2][4] | Kidney, colon, salivary glands, placenta[1][6] |

| Physiological Role | Amplifies local glucocorticoid action[1][2] | Protects MR from cortisol activation[1][6][7] |

11-Oxygenated Androgens: A Major Adrenal Contribution to the Androgen Pool

While testosterone and its potent metabolite dihydrotestosterone (DHT) are the archetypal androgens, recent advancements in steroid analysis have highlighted the crucial role of 11-oxygenated C19 steroids (11-oxyandrogens).[8][9] These compounds, primarily of adrenal origin, represent a significant portion of the circulating androgen pool, particularly in women and children.[8][9] The most prominent 11-oxyandrogens are 11-ketotestosterone (11-KT) and its precursor, 11-ketoandrostenedione (11-KA4, also known as adrenosterone).[10]

The synthesis of 11-oxyandrogens begins with adrenal-derived precursors such as dehydroepiandrosterone (DHEA) and androstenedione (A4).[11] The key enzymes involved in this pathway are:

-

CYP11B1 (11β-hydroxylase): This adrenal enzyme hydroxylates androstenedione and testosterone at the 11β-position to form 11β-hydroxyandrostenedione (11-OHA4) and 11β-hydroxytestosterone (11-OHT), respectively.[12][13]

-

11β-HSD2: This enzyme, in addition to inactivating cortisol, can oxidize the 11β-hydroxyl group of 11-OHA4 and 11-OHT to form 11-KA4 and 11-KT.[8][12]

-

AKR1C3 (also known as 17β-HSD5): This enzyme can reduce the 17-keto group of 11-KA4 to produce 11-KT in peripheral tissues.[8]

11-KT has been shown to be a potent agonist of the human androgen receptor, with activity similar to that of testosterone.[8][9][14] Unlike testosterone, however, 11-KT is not a substrate for aromatase and therefore cannot be converted to estrogens.[15] This makes it a purely non-aromatizable androgen.[15] Elevated levels of 11-oxyandrogens are implicated in hyperandrogenic disorders such as polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH).[14][16][17]

Caption: Biosynthesis pathway of 11-oxygenated androgens.

Quantitative Data on 11-Keto Steroids

The development of sensitive LC-MS/MS methods has enabled accurate quantification of 11-keto steroids in circulation.

Table 2: Representative Serum Concentrations of 11-Ketotestosterone (11-KT) in Healthy Adults

| Population | 11-KT Concentration | Testosterone (T) for Comparison | Source |

| Men (Reproductive Age) | ~234 ± 47 pg/mL | ~5,148 pg/mL | [15][18] |

| Women (Reproductive Age) | ~250 ± 66 pg/mL | ~232 pg/mL | [15][18] |

Note: Concentrations can vary based on the specific study and analytical methodology. The data highlights that while men have over 20-fold higher testosterone levels, 11-KT levels are remarkably similar between sexes, and in women, 11-KT levels are comparable to or higher than testosterone.[15]

Table 3: Serum 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)

| Steroid | PCOS Patients | Healthy Controls | P-value | Source |

| 11-Ketoandrostenedione (11-KA4) | 2.1 ng/mL | 1.3 ng/mL | < 0.001 | [17] |

| 11-Ketotestosterone (11-KT) | 0.52 ng/mL | 0.38 ng/mL | < 0.01 | [17] |

| 11β-Hydroxyandrostenedione (11-OHA4) | 2.5 ng/mL | 1.6 ng/mL | < 0.001 | [17] |

Data are presented as median values. These findings show that women with PCOS have significantly elevated levels of 11-oxygenated androgens, which contribute to their hyperandrogenic state.[17]

Experimental Protocols

The gold standard for the quantification of 11-keto steroids and other steroid hormones in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20] This technique offers high sensitivity and specificity, overcoming the cross-reactivity issues often encountered with immunoassays.[20]

Protocol: Quantification of 11-Keto Steroids in Human Serum by LC-MS/MS

This protocol provides a generalized workflow based on common practices described in the literature.[19][21]

-

Sample Collection and Preparation:

-

Collect whole blood in serum separator tubes.

-

Allow to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.

-

Thaw serum samples and vortex.

-

To a 200 µL aliquot of serum, add an internal standard solution containing deuterated analogues of the target steroids (e.g., d5-11-ketotestosterone). This is crucial for accurate quantification.

-

-

Protein Precipitation & Extraction:

-

Protein Precipitation: Add 600 µL of cold acetonitrile to the serum sample to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge to separate the phases.[21] Transfer the upper organic layer containing the steroids to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.

-

-

Chromatographic Separation (LC):

-

Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) to separate the steroids.

-

Mobile Phase: Employ a gradient elution using two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid or ammonium fluoride.

-

Mobile Phase B: Methanol with 0.1% formic acid or ammonium fluoride.

-

-

Gradient: A typical gradient might run from 30% B to 95% B over 5-7 minutes to elute the steroids based on their polarity.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use an electrospray ionization (ESI) source, typically in positive ion mode.

-

Detection: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each steroid, a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides very high specificity.

-

Example MRM transition for 11-KT: m/z 303.2 → m/z 121.1

-

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of each steroid in the unknown samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

-

Caption: General experimental workflow for LC-MS/MS analysis of steroids.

Conclusion

11-keto steroids are integral components of human steroid physiology. The 11β-HSD-mediated cortisol-cortisone shuttle provides a sophisticated, tissue-specific mechanism for regulating glucocorticoid action, with profound implications for metabolic health and disease. Concurrently, the 11-oxygenated androgens, particularly 11-ketotestosterone, have emerged as potent, adrenal-derived hormones that significantly contribute to the overall androgenic state. Their role in hyperandrogenic disorders underscores their clinical relevance. Continued research into the nuanced functions and regulation of these steroids, facilitated by precise analytical techniques like LC-MS/MS, will undoubtedly uncover new diagnostic biomarkers and therapeutic targets for a range of endocrine and metabolic disorders.

References

- 1. 11β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortisol - Wikipedia [en.wikipedia.org]

- 4. Cortisol/Cortisone Ratio | Rupa Health [rupahealth.com]

- 5. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. karger.com [karger.com]

- 9. researchgate.net [researchgate.net]

- 10. 11-Ketotestosterone - Wikipedia [en.wikipedia.org]

- 11. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]

- 13. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. 11-Keto-Androsterone | Rupa Health [rupahealth.com]

- 17. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological functions and Synthesis of 11-Ketotestosterone (11-KT)_Chemicalbook [chemicalbook.com]

- 19. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical challenges in steroid analysis of human samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enzymatic Conversion to 11-Keto-Pregnanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed enzymatic pathway and experimental protocols for the conversion of pregnanediol to 11-Keto-pregnanediol. Due to the limited direct literature on this specific biotransformation, this guide leverages established principles of steroid metabolism, focusing on the well-characterized activities of cytochrome P450 enzymes and 11β-hydroxysteroid dehydrogenases on analogous steroid substrates.

Proposed Enzymatic Pathway

The conversion of a pregnanediol scaffold to its 11-keto derivative is hypothesized to occur via a two-step enzymatic cascade. This pathway first introduces a hydroxyl group at the 11β-position, which is then oxidized to a ketone.

-

11β-Hydroxylation: A suitable pregnanediol precursor is first hydroxylated at the 11β-position by a steroid 11β-hydroxylase, typically a member of the cytochrome P450 family, such as CYP11B1 or CYP11B2. Microbial steroid hydroxylases also represent a viable alternative for this step.

-

Oxidation: The resulting 11β-hydroxy-pregnanediol is then oxidized to this compound by an 11β-hydroxysteroid dehydrogenase (11β-HSD), with 11β-HSD2 being a likely candidate due to its preference for oxidizing 11β-hydroxysteroids.

Experimental Protocols

The following are detailed, proposed methodologies for the two-step enzymatic conversion. These protocols are adapted from established procedures for similar steroid biotransformations.

Step 1: 11β-Hydroxylation of a Pregnanediol Derivative using Recombinant Human CYP11B2

This protocol describes the in vitro hydroxylation of a pregnanediol substrate using a commercially available recombinant human CYP11B2 enzyme.

Materials:

-

Recombinant human CYP11B2

-

Pregnanediol derivative (substrate)

-

NADPH

-

Potassium phosphate buffer (pH 7.4)

-

Ethyl acetate

-

Methanol

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM recombinant human CYP11B2, and 100 µM of the pregnanediol derivative.

-

Initiation: Equilibrate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 1-4 hours.

-

Termination: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.

-

Extraction: Vortex the mixture vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes to separate the phases. Carefully collect the upper organic layer. Repeat the extraction process on the aqueous layer.

-

Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the dried residue in methanol and analyze the formation of 11β-hydroxy-pregnanediol using an HPLC system equipped with a C18 column.

Step 2: Oxidation of 11β-Hydroxy-pregnanediol using Recombinant Human 11β-HSD2

This protocol details the oxidation of the 11β-hydroxy intermediate to the final 11-keto product using recombinant human 11β-HSD2.

Materials:

-

Recombinant human 11β-HSD2

-

11β-Hydroxy-pregnanediol (substrate from Step 1)

-

NAD+

-

Tris-HCl buffer (pH 8.0)

-

Ethyl acetate

-

Methanol

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a glass vial, combine 50 mM Tris-HCl buffer (pH 8.0), 0.5 µM recombinant human 11β-HSD2, and 50 µM of the 11β-hydroxy-pregnanediol substrate.

-

Initiation: Pre-warm the mixture to 37°C for 5 minutes. Start the reaction by adding NAD+ to a final concentration of 500 µM.

-

Incubation: Incubate at 37°C for 30-120 minutes with shaking.

-

Termination and Extraction: Terminate the reaction and extract the product as described in Step 1 (Protocols 2.1.4 - 2.1.6).

-

Analysis: Reconstitute the dried extract in methanol and quantify the formation of this compound using a validated LC-MS/MS method.

Quantitative Data

The following tables summarize kinetic parameters for enzymes involved in analogous steroid conversions. This data can serve as a benchmark for optimizing the conversion of pregnanediol derivatives.

Table 1: Kinetic Parameters for Human CYP11B2 with Progesterone [1][2]

| Parameter | Value |

| Km (µM) | 5.7 |

| kcat (min-1) | 31 |

| kcat/Km (min-1µM-1) | 5.4 |

Table 2: Kinetic Parameters for Human 11β-HSD Isoforms with 11β-Hydroxyprogesterone [3]

| Enzyme | Parameter | Value |

| 11β-HSD1 (Reduction) | Km (nM) | 186 ± 17 |

| Vmax (pmol/mg/min) | 5.1 ± 0.2 | |

| 11β-HSD2 (Oxidation) | Km (nM) | 59 ± 12 |

| Vmax (pmol/mg/min) | 10.6 ± 0.8 |

Table 3: Representative Reaction Conditions for Steroid Biotransformations

| Parameter | 11β-Hydroxylation (CYP11B2) | Oxidation (11β-HSD2) |

| Enzyme Concentration | 0.5 - 2 µM | 0.1 - 1 µM |

| Substrate Concentration | 50 - 200 µM | 20 - 100 µM |

| Cofactor Concentration | 0.5 - 2 mM NADPH | 200 - 800 µM NAD+ |

| Temperature | 37°C | 37°C |

| pH | 7.4 | 8.0 - 8.5 |

| Incubation Time | 1 - 6 hours | 30 - 180 minutes |

| Expected Conversion | 40 - 70% | 60 - 95% |

Concluding Remarks

The proposed two-step enzymatic conversion of pregnanediol to this compound, utilizing a cytochrome P450 enzyme followed by an 11β-hydroxysteroid dehydrogenase, presents a feasible and highly specific synthetic route. The provided experimental protocols, based on well-established methodologies for similar steroid transformations, offer a robust starting point for researchers. Optimization of reaction conditions, including enzyme and substrate concentrations, pH, and temperature, will be crucial for maximizing product yield. The quantitative data from analogous reactions serve as a valuable reference for what can be expected in terms of enzyme kinetics and conversion efficiencies. Further investigation into the substrate specificity of various microbial hydroxylases may also reveal efficient single-organism systems for this biotransformation.

References

- 1. Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of human adrenal cytochrome P450 11B2 products of progesterone and androstenedione oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and 11-ketoprogesterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Keto-Pregnanediol in Adrenal Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential role of 11-keto-pregnanediol within the complex framework of adrenal steroidogenesis. While direct research on this compound is limited, this document extrapolates from the well-established metabolism of related pregnane and 11-oxygenated steroids to build a comprehensive understanding of its likely biosynthesis, physiological relevance, and analytical considerations. This guide is intended to serve as a foundational resource for researchers and professionals in endocrinology and drug development, stimulating further investigation into this potentially significant, yet understudied, adrenal metabolite.

Introduction to Adrenal Steroidogenesis

The adrenal cortex is a critical endocrine organ responsible for the synthesis of a diverse array of steroid hormones, broadly classified as glucocorticoids, mineralocorticoids, and adrenal androgens. This intricate process, known as steroidogenesis, involves a series of enzymatic reactions that convert cholesterol into these vital hormones. The specific enzymes expressed in each zone of the adrenal cortex—the zona glomerulosa, zona fasciculata, and zona reticularis—dictate the primary steroid products of that region.

Progesterone, a key intermediate in adrenal steroidogenesis, is produced from pregnenolone and serves as a precursor for the synthesis of cortisol, aldosterone, and androgens.[1] Its metabolism gives rise to numerous downstream products, including pregnanediol, which is a major urinary metabolite used to assess progesterone levels.[2]

The Hypothesized Role of this compound

While not a classically recognized major adrenal steroid, the existence and potential significance of this compound can be inferred from the known enzymatic machinery of the adrenal gland. The adrenal cortex, particularly the zona fasciculata and reticularis, expresses the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[3] This enzyme is responsible for the 11β-hydroxylation of various steroid precursors, a key step in the synthesis of cortisol and 11-oxygenated androgens.[3][4]

Given that pregnanediol is a downstream metabolite of progesterone, it is plausible that it can also serve as a substrate for CYP11B1, leading to the formation of 11β-hydroxy-pregnanediol. Subsequent oxidation of the 11-hydroxyl group by enzymes such as 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), which is present in various tissues, would yield this compound.[3]

The physiological role of this compound remains to be elucidated. However, the "11-keto" modification is known to be significant for the biological activity of other steroids. For instance, 11-ketotestosterone is a potent androgen.[3] Therefore, it is conceivable that this compound may possess unique biological activities, potentially modulating steroid hormone receptors or acting as a precursor for other bioactive molecules.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is hypothesized to be integrated into the broader adrenal steroidogenic pathway. The following diagram illustrates the established pathways and the proposed route for this compound formation.

Quantitative Data on Related Adrenal Steroids

Table 1: Urinary Excretion of Progesterone Metabolites

| Metabolite | Typical Adult Range (μg/24 hours) | Reference |

| Pregnanediol | 50 - 700 | [5] |

| Pregnanetriol | Varies with age and sex | [6] |

Table 2: Urinary Excretion of 11-Oxygenated Androgen Metabolites

| Metabolite | Typical Adult Range (μg/24 hours) | Reference |

| 11-keto-etiocholanolone | 67 - 1055 | [5] |

| 11-hydroxy-androsterone | Varies with age and sex | [5] |

Experimental Protocols

The analysis of adrenal steroids, including the potential detection of this compound, relies on sophisticated analytical techniques capable of separating and identifying structurally similar compounds.

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established method for comprehensive steroid analysis.[7]

Methodology:

-

Sample Preparation: A 24-hour urine collection is typically used.

-

Hydrolysis: Steroid conjugates (glucuronides and sulfates) are enzymatically hydrolyzed to release the free steroids.

-

Extraction: Free steroids are extracted from the urine matrix using a solid-phase extraction (SPE) column.

-

Derivatization: The hydroxyl and keto groups of the steroids are derivatized to increase their volatility and improve chromatographic separation. This is often a two-step process.[7]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation on a capillary column. The separated compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly used for steroid analysis, often with simpler sample preparation.[8][9]

Methodology:

-

Sample Preparation: Urine or serum samples can be used. A "dilute and shoot" approach, where the sample is simply diluted before injection, can sometimes be employed for urinary analysis of conjugated metabolites.[10] Alternatively, a liquid-liquid or solid-phase extraction can be performed.

-

LC Separation: The prepared sample is injected into a liquid chromatograph for separation on a reversed-phase column.

-

MS/MS Detection: The separated analytes are introduced into a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for each steroid of interest, providing high selectivity and sensitivity.

Potential Clinical Significance

The measurement of this compound could offer new insights into adrenal function and pathology.

-

Biomarker for Adrenal Disorders: Altered levels of this compound could potentially serve as a biomarker for certain adrenal conditions. For example, in congenital adrenal hyperplasia (CAH) due to 21-hydroxylase or 11β-hydroxylase deficiency, the steroidogenic pathway is disrupted, leading to the accumulation of specific precursors.[11][12] The profile of 11-oxygenated metabolites, including potentially this compound, might provide a more detailed picture of the enzymatic block.

-

Assessing Adrenal Androgen Excess: In conditions of adrenal androgen excess, such as polycystic ovary syndrome (PCOS) and adrenal tumors, a comprehensive analysis of all adrenal steroid metabolites is crucial.[13][14] The inclusion of this compound in urinary steroid profiles could enhance the diagnostic accuracy and understanding of these disorders.

Future Directions

The study of this compound in adrenal steroidogenesis is a nascent field with significant potential. Future research should focus on:

-

Definitive Identification: The unequivocal identification and quantification of this compound in human biological fluids using advanced mass spectrometry techniques.

-

Elucidation of Biosynthesis: In vitro and in vivo studies to confirm the hypothesized biosynthetic pathway and identify the specific enzymes involved in its formation in the adrenal gland and peripheral tissues.

-

Biological Activity: Investigating the potential biological functions of this compound, including its interaction with steroid hormone receptors and its downstream metabolic fate.

-

Clinical Correlation: Correlating the levels of this compound with various physiological and pathological states to establish its clinical utility as a biomarker.

Conclusion

While direct evidence remains limited, the theoretical framework for the existence and potential relevance of this compound in adrenal steroidogenesis is compelling. By leveraging our understanding of known adrenal enzymatic pathways and employing advanced analytical methodologies, the scientific community is poised to uncover the role of this understudied steroid. This technical guide provides a roadmap for future investigations that could ultimately lead to a more nuanced understanding of adrenal physiology and the development of novel diagnostic and therapeutic strategies.

References

- 1. Pregnanediol (24hr urine) - Complete Hormones (24hr) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Pregnanediol | Rupa Health [rupahealth.com]

- 3. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. research.rug.nl [research.rug.nl]

- 8. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 9. Quantitation of serum pregnanediol-3-glucuronide level in different endocrine statuses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Aldo–Keto Reductase Enzymes in Mediating the Timing of Parturition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Congenital adrenal hyperplasia caused by 11 beta-hydroxylase deficiency with onset of symptoms after one spontaneous pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urinary steroid profiling in women hints at a diagnostic signature of the polycystic ovary syndrome: A pilot study considering neglected steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Urine Steroid Metabolomics as a Biomarker Tool for Detecting Malignancy in Adrenal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of 11-Keto-pregnanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-pregnanediol (also known as 11-oxopregnanediol) is a steroid metabolite of significant interest in clinical and pharmaceutical research. As a derivative of cortisol metabolism, its quantification and structural understanding are crucial for diagnosing and monitoring various endocrine disorders, including those related to adrenal function. This technical guide provides an in-depth overview of the core principles and methodologies involved in the structural elucidation of this compound, catering to researchers, scientists, and professionals in drug development.

While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide will draw upon data from closely related and well-characterized steroid molecules to illustrate the principles of its structural determination.

Chemical Structure and Properties

This compound is a C21 steroid characterized by a pregnane skeleton. Its structure features a ketone group at the 11th carbon position and hydroxyl groups at the 3rd and 20th positions. The stereochemistry of these functional groups is critical to its biological activity and is a key aspect of its structural elucidation.

Table 1: Physicochemical Properties of Related Steroids

| Property | Pregnanediol | 11-Ketoprogesterone |

| Molecular Formula | C₂₁H₃₆O₂ | C₂₁H₂₈O₃ |

| Molecular Weight | 320.5 g/mol | 328.4 g/mol |

| Melting Point | 233-236 °C | 198-200 °C |

| Specific Rotation | +27° (in ethanol) | +245° (in chloroform) |

Note: Data for pregnanediol and 11-ketoprogesterone are provided as representative examples due to the limited availability of specific data for this compound.

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound typically involves a combination of chromatographic separation and spectroscopic analysis.

Isolation and Purification from Biological Samples (Urine)

-

Sample Preparation: A 24-hour urine sample is collected. To deconjugate the steroid glucuronides and sulfates, the urine is subjected to enzymatic hydrolysis using β-glucuronidase and sulfatase.

-

Extraction: The hydrolyzed urine is then extracted with an organic solvent, such as diethyl ether or dichloromethane, to isolate the free steroids.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel or alumina to separate the different steroid fractions. Further purification can be achieved using high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of this compound.

-

¹H NMR: Provides information about the number of different types of protons and their neighboring environments. Key signals would include those for the methyl groups, the protons adjacent to the ketone and hydroxyl groups, and the steroid backbone protons.

-

¹³C NMR: Reveals the number of different carbon atoms in the molecule. The chemical shifts of the carbons bearing the ketone and hydroxyl groups are particularly diagnostic.

Table 2: Representative ¹³C NMR Chemical Shifts for Steroid Moieties

| Carbon Position | Expected Chemical Shift Range (ppm) |

| C-3 (with -OH) | 65-75 |

| C-11 (with C=O) | > 200 |

| C-20 (with -OH) | 60-70 |

| C-18 (methyl) | 10-20 |

| C-19 (methyl) | 15-25 |

Note: These are approximate ranges based on known steroid structures.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed.

-

Electron Ionization (EI) MS: Typically used with GC, this technique provides a detailed fragmentation pattern that can be interpreted to deduce the structure.

-

Electrospray Ionization (ESI) MS: Often coupled with LC, this is a softer ionization technique that usually provides a clear molecular ion peak.

Table 3: Expected Key Mass Spectrometric Fragments for this compound Derivatives

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-H₂O]+ | Loss of a water molecule from a hydroxyl group |

| [M-2H₂O]+ | Loss of two water molecules |

| Cleavage of side chain | Fragmentation of the C17 side chain |

IR spectroscopy is used to identify the presence of specific functional groups.

Table 4: Key Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C=O (ketone) | 1700-1725 |

Visualizations

Metabolic Pathway of Cortisol to this compound

The formation of this compound is a multi-step process originating from cortisol. The following diagram illustrates the key enzymatic conversions.

Experimental Workflow for Structural Elucidation

The following diagram outlines the typical experimental workflow for the isolation and structural characterization of this compound from a urine sample.

Conclusion

potential biomarkers in steroid profiling

An In-depth Technical Guide to Potential Biomarkers in Steroid Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroid profiling, or steroidomics, is a powerful analytical approach that provides a comprehensive snapshot of the steroid metabolome. By simultaneously measuring multiple steroids and their metabolites, it offers deep insights into the pathophysiology of various endocrine disorders and has emerged as a crucial tool for biomarker discovery. This guide delves into the core of steroid profiling, highlighting potential biomarkers, detailing the experimental methodologies for their detection, and visualizing the intricate pathways and workflows involved. The advent of mass spectrometry-based techniques has largely replaced traditional immunoassays, offering superior specificity and the ability to conduct multiplexed analyses from a single sample.[1][2][3][4]

Potential Steroid Biomarkers in Endocrine Disorders

The clinical utility of steroid profiling is most evident in the diagnosis and management of complex adrenal and gonadal disorders. The unique "fingerprint" of steroid production in certain pathological states can reveal underlying enzyme deficiencies or excesses, leading to more accurate diagnoses.

Cushing's Syndrome

Cushing's syndrome is characterized by prolonged exposure to high levels of cortisol.[5] Steroid profiling is instrumental in differentiating the various causes of this condition.[5][6][7]

-

ACTH-dependent vs. ACTH-independent Cushing's Syndrome: In ACTH-dependent forms like Cushing's disease, there is a general overproduction of glucocorticoids and androgens.[5][6] Conversely, ACTH-independent Cushing's syndrome, often caused by an adrenal adenoma, typically shows elevated cortisol but suppressed levels of androgens like DHEA and DHEA-S.[5][6][8]

-

Biomarkers of Interest: A panel of serum steroids can help distinguish between subtypes. For instance, reduced ratios of DHEA-S and DHEA are highly specific for adrenal Cushing's syndrome.[8] Salivary steroid profiling, measuring cortisol and cortisone, is a non-invasive method for assessing hypercortisolism, with nighttime levels being particularly informative.[9][10][11]

| Biomarker(s) | Condition | Sample Type | Key Findings | Reference(s) |

| Cortisol, Androgens (DHEA, DHEA-S) | Cushing's Syndrome | Serum, Saliva, Urine | Elevated cortisol in all forms. Androgens are elevated in ACTH-dependent and suppressed in ACTH-independent forms.[5][6][8] Nighttime salivary cortisone is a robust marker for Cushing's Syndrome.[9][10] | [5][6][8][9][10] |

| 11β-hydroxyepiandrosterone sulfate | Ectopic ACTH secretion vs. Cushing's disease | Serum | Can discriminate between Cushing's disease and ectopic ACTH secretion with high sensitivity and specificity. | [5] |

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders affecting adrenal steroidogenesis, with 21-hydroxylase deficiency being the most common form.[12][13][14] This deficiency leads to impaired cortisol and aldosterone synthesis and an overproduction of adrenal androgens.[13][14][15]

-

Primary Biomarker: 17-hydroxyprogesterone (17OHP) is the primary biomarker for screening and diagnosing 21-hydroxylase deficiency.[12][14]

-

Expanded Steroid Panels: A multi-steroid panel including 17OHP, 21-deoxycortisol, androstenedione, and cortisol provides a more comprehensive diagnostic picture and can help in monitoring treatment.[16][17] In other, rarer forms of CAH, different steroid precursors are elevated. For example, in 3β-hydroxysteroid dehydrogenase-2 deficiency, Δ5 steroids like pregnenolone and 17-hydroxypregnenolone are significantly increased.[12]

| Biomarker(s) | Condition | Sample Type | Key Findings | Reference(s) |

| 17-hydroxyprogesterone (17OHP) | 21-hydroxylase deficiency CAH | Serum, Saliva | Markedly elevated levels are diagnostic. Used in newborn screening. | [12][14][17] |

| 21-deoxycortisol, Androstenedione | 21-hydroxylase deficiency CAH | Serum | Also elevated and can improve diagnostic accuracy. | [12][16] |

| Pregnenolone, 17-hydroxypregnenolone, DHEA | 3β-hydroxysteroid dehydrogenase-2 deficiency CAH | Serum | Significantly elevated levels of Δ5 steroids. | [12] |

Primary Aldosteronism

Primary aldosteronism is a common cause of secondary hypertension and is characterized by autonomous aldosterone production.

-

Hybrid Steroids: Aldosterone-producing adenomas often secrete "hybrid" steroids, such as 18-oxocortisol and 18-hydroxycortisol, which are not typically produced in large amounts.[3]

-

Adrenal Vein Sampling (AVS): While AVS is the gold standard for subtyping, multi-steroid profiling from peripheral blood or adrenal vein samples can aid in interpretation. Steroids like 11β-hydroxyandrostenedione (11OHA4) and 11-deoxycortisol have shown superior adrenal vein to peripheral gradients compared to cortisol, making them useful for confirming catheter placement.[18]

| Biomarker(s) | Condition | Sample Type | Key Findings | Reference(s) |

| 18-oxocortisol, 18-hydroxycortisol | Primary Aldosteronism | Urine, Serum | Elevated levels are indicative of aldosterone-producing adenomas. | [3][18] |

| 11β-hydroxyandrostenedione, 11-deoxycortisol | Primary Aldosteronism (AVS) | Adrenal Vein Serum | Can be used as alternative markers to cortisol for assessing catheterization success during AVS. | [18] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of steroid synthesis and the workflows for biomarker discovery is crucial for a deeper understanding of the field.

Caption: Simplified overview of the human steroidogenesis pathway.

Caption: A typical workflow for steroid biomarker discovery.

Experimental Protocols

The gold standard for steroid profiling is mass spectrometry, coupled with either gas or liquid chromatography.[1][2][19][20] These methods provide the necessary sensitivity and specificity to resolve complex mixtures of steroid isomers.[1][2]

Protocol 1: Serum Steroid Profiling by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of multiple steroids in human serum.

-

Sample Preparation:

-

Internal Standards: To 100-250 µL of serum, add a cocktail of stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations during sample processing.[16][21]

-

Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.[21]

-

Extraction: The supernatant can be subjected to either liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to further purify and concentrate the steroids.[21][22]

-

Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried extract in a solution compatible with the LC mobile phase (e.g., 50% methanol).[21]

-

-

Chromatographic Separation:

-

LC System: Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system.[16]

-

Column: A reverse-phase column, such as a C18 or PFP, is typically used for steroid separation.[21]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often containing additives like formic acid or ammonium acetate to improve ionization, is employed.[16][23]

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.[21][22]

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in positive ion mode.[20][23]

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each steroid and a corresponding product ion, which provides high specificity.[16]

-

Protocol 2: Urinary Steroid Profiling by GC-MS

This protocol is a classic method for comprehensive steroid metabolite analysis in urine.

-

Sample Preparation:

-

Hydrolysis: Urinary steroids are excreted mainly as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase from Helix pomatia) is required to cleave these conjugates.[2][19]

-

Extraction: Extract the deconjugated steroids from the urine matrix using solid-phase extraction (SPE).[2][19]

-